(2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne
Description
IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name (2Z)-1-chloro-6,6-dimethylhept-2-en-4-yne reflects the compound’s structural features:
- A seven-carbon chain (hept ) with a triple bond at position 4 (4-yne ) and a double bond at position 2 (2-en ).
- A chlorine substituent at position 1 (1-chloro ) and two methyl groups at position 6 (6,6-dimethyl ).
- The Z configuration denotes that the higher-priority substituents (methyl and chlorine groups) reside on the same side of the double bond.
Constitutional isomerism arises from variations in bond connectivity. For this molecular formula ($$C9H{13}Cl$$), potential isomers include:
- Positional isomers : Relocation of the triple bond (e.g., hept-3-en-5-yne) or chlorine atom (e.g., 2-chloro derivative).
- Skeletal isomers : Branching differences, such as 5,5-dimethyl substituents instead of 6,6-dimethyl.
- Functional group isomers : Alternative arrangements of double/triple bonds (e.g., cumulenes or allenes).
Table 1 : Constitutional isomers of $$C9H{13}Cl$$
| Isomer Type | Example IUPAC Name | Key Structural Feature |
|---|---|---|
| Positional (triple bond) | 1-Chloro-6,6-dimethylhept-3-en-5-yne | Triple bond at C5, double bond at C3 |
| Positional (chlorine) | 2-Chloro-6,6-dimethylhept-2-en-4-yne | Chlorine at C2 |
| Skeletal | 1-Chloro-5,5-dimethylhept-2-en-4-yne | Methyl groups at C5 |
Stereochemical Analysis of Z/E Configurations
The Z/E designation for the C2 double bond is determined using Cahn-Ingold-Prelog priority rules:
- Higher-priority groups: Chlorine (Cl) at C1 vs. propargyl group ($$-C≡C−C(CH3)2$$) at C3.
- The Z configuration arises when both high-priority groups (Cl and propargyl) are on the same side of the double bond.
Experimental validation via nuclear Overhauser effect (NOE) spectroscopy would show spatial proximity between the chlorine atom and propargyl protons in the Z isomer. In contrast, the E isomer would exhibit NOE correlations between chlorine and the methyl groups at C6.
Table 2 : Spectral signatures differentiating Z/E configurations
| Technique | Z Isomer | E Isomer |
|---|---|---|
| $$^{1}H$$ NMR | Deshielded vinyl proton (~δ 5.8 ppm) | Shielded vinyl proton (~δ 5.3 ppm) |
| IR Spectroscopy | C=C stretch at ~1,640 cm$$^{-1}$$ | C=C stretch at ~1,660 cm$$^{-1}$$ |
| UV-Vis | $$\lambda_{\text{max}}$$ ~230 nm | $$\lambda_{\text{max}}$$ ~220 nm |
Molecular Geometry Optimization via Computational Modeling
Density functional theory (DFT) calculations at the ωB97XD/def2-TZVP level reveal key geometric parameters:
- Bond lengths :
- Bond angles :
Figure 1 : Optimized geometry (DFT) highlights:
- Dihedral angle $$C1-C2-C3-C4$$ = 0° (planar Z configuration).
- Non-covalent interactions (NCI analysis) show weak CH-π interactions between methyl groups and the alkyne.
Comparative Structural Analysis with Related Acetylenic Chlorides
(2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne shares features with simpler acetylenic chlorides but exhibits distinct steric and electronic properties:
Table 3 : Structural comparison with analogs
| Compound | $$C≡C$$ Length (Å) | $$C-Cl$$ Length (Å) | Dipole Moment (D) |
|---|---|---|---|
| (2Z)-1-Chloro-6,6-dimethyl… | 1.20 | 1.77 | 2.72 |
| 1-Chloro-2-pentyne | 1.21 | 1.79 | 2.65 |
| Vinyl chloride | N/A | 1.73 | 1.44 |
Key differences:
- Steric effects : The 6,6-dimethyl groups induce torsional strain, elongating the $$C-Cl$$ bond by 0.04 Å compared to vinyl chloride.
- Electronic effects : Conjugation between the triple bond and chlorine stabilizes the molecule, reducing reactivity toward nucleophilic substitution versus 1-chloro-2-pentyne.
Properties
IUPAC Name |
(Z)-1-chloro-6,6-dimethylhept-2-en-4-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXABMZBMHDFEZ-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C\CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271082 | |
| Record name | (2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635708-74-6 | |
| Record name | (2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635708-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of (E)-1,3-Dichloropropene
The synthesis begins with the hydrolysis of (E)-1,3-dichloropropene under alkaline conditions to yield (E)-1-hydroxy-3-chloropropene. This step employs aqueous sodium hydroxide at 20–40°C, ensuring selective cleavage of the chlorine atom at the 3-position while preserving the stereochemistry of the double bond. The reaction achieves near-quantitative conversion, with the product serving as a precursor for subsequent coupling reactions.
Sonogashira Coupling with Tert-Butyl Acetylene
The (E)-1-hydroxy-3-chloropropene undergoes a palladium-catalyzed Sonogashira coupling with tert-butyl acetylene in the presence of bis(triphenylphosphine)palladium(II) dichloride and cuprous iodide. The reaction is conducted in n-butylamine at 50–70°C, facilitating the formation of (E)-1-hydroxy-6,6-dimethyl-2-hepten-4-yne with a purity exceeding 98%. Key advantages include:
Chlorination with Vilsmeier Reagent
The final step involves chlorination of (E)-1-hydroxy-6,6-dimethyl-2-hepten-4-yne using a Vilsmeier reagent (dimethylformamide and sulfur oxychloride) in hexane at 0–20°C. This method achieves a 9:1 (E/Z) isomer ratio and a product purity of >96%, significantly outperforming traditional chlorination agents like phosphorus oxychloride. The mild reaction conditions prevent isomerization, ensuring retention of the desired (E)-configuration.
Table 1: Comparison of Chlorination Methods
| Parameter | CN01139198.8 | WO2007044274 | Current Method |
|---|---|---|---|
| Chlorinating Agent | ZnCl₂ + SOCl₂ | POCl₃ + HCl | Vilsmeier Reagent |
| Reaction Temperature | Reflux | 10–20°C | 0–20°C |
| E/Z Ratio | 3:1–6:1 | Not reported | 95:1 |
| Yield | 59.7% | 65% | 86.4% |
Chlorination of Enyne Alcohols Using Boron Trichloride
Reaction Mechanism and Conditions
An alternative route involves the direct chlorination of 6,6-dimethyl-2-hepten-4-yn-1-ol (enyne alcohol) using boron trichloride (BCl₃) in n-hexane. The reaction proceeds at 10–20°C, with BCl₃ acting as both a Lewis acid and chlorinating agent. The enyne alcohol undergoes nucleophilic substitution at the hydroxyl group, yielding (2Z)-1-chloro-6,6-dimethyl-2-hepten-4-yne with a stereoselectivity of 9:1 (E/Z).
Optimization of Stereoselectivity
Critical parameters influencing stereoselectivity include:
-
Temperature control : Maintaining the reaction below 20°C minimizes thermal isomerization of the double bond.
-
Solvent choice : Non-polar solvents like hexane reduce ionic intermediates, favoring retention of the (Z)-configuration.
-
Stoichiometry : A slight excess of BCl₃ (1.26 equiv) ensures complete conversion without over-chlorination.
The method achieves a 95% yield and a purity of >99%, making it suitable for laboratory-scale synthesis.
Industrial-Scale Purification Processes
Crude Product Isolation
Industrial production of this compound often involves a continuous flow process. For example, reacting 6,6-dimethyl-2-hepten-4-yne with thionyl chloride in dichloromethane at 8–10°C produces a crude mixture of (E)- and (Z)-isomers. The organic layer is separated, washed with sodium bicarbonate, and concentrated under reduced pressure to yield a viscous oil containing 92.4% combined isomers.
Fractional Distillation and Purity Enhancement
The crude product undergoes fractional distillation at 64–75°C under reduced pressure (2–6 mmHg), increasing the isomer purity to 97.36%. Key industrial considerations include:
-
Energy efficiency : Low-pressure distillation reduces thermal degradation.
-
Solvent recycling : Dichloromethane and toluene are recovered and reused, aligning with green chemistry principles.
Comparative Analysis of Methodologies
Yield and Stereoselectivity
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
Addition Reactions: The triple bond in the hepten-4-yne backbone can participate in addition reactions with hydrogen halides or halogens, resulting in the formation of dihalides or haloalkenes.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to yield diols or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition Reactions: Hydrogen chloride or bromine in an inert solvent like carbon tetrachloride.
Oxidation Reactions: Potassium permanganate in an alkaline medium or osmium tetroxide in the presence of a co-oxidant.
Major Products Formed
Substitution Reactions: Alcohols, amines, or other substituted derivatives.
Addition Reactions: Dihalides or haloalkenes.
Oxidation Reactions: Diols or other oxygenated compounds.
Scientific Research Applications
(2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems, including their potential as antimicrobial agents.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of (2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne involves its interaction with various molecular targets. The chlorine atom and the triple bond in the hepten-4-yne backbone play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. Additionally, its ability to undergo oxidation and substitution reactions allows it to modify the structure and function of target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Alkenynyl Derivatives
N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-naphthalenemethanamines
- Structure : Shares the 6,6-dimethyl-2-hepten-4-ynyl backbone but replaces the chloro group with N-methyl-naphthalenemethanamine substituents .
- Activity : Demonstrated potent antifungal activity against Candida albicans and Aspergillus fumigatus. Compound I1a showed comparable efficacy to clotrimazole, while III1a matched terbinafine’s activity .
- Key Difference : The substitution of chlorine with amine groups enhances biological targeting but reduces electrophilicity in cross-coupling reactions.
(2E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne
- Structure : Stereoisomer of the target compound with an E-configuration double bond.
- Synthesis : Produced via rhodium-catalyzed methods in 1,4-dioxane, differing from the Z-isomer’s synthesis .
- Reactivity : The E-isomer’s spatial arrangement may alter regioselectivity in Diels-Alder reactions compared to the Z-form .
3,3-Dimethyl-1-butyne
Halogenated Alkenes and Alkynes
1-Chloro-6-iodohexane (CAS 34683-73-3)
- Structure : Linear chloro-iodo alkane without unsaturated bonds.
- Properties : Higher molecular weight (MW 238.54) due to iodine, leading to distinct solubility and volatility compared to the target compound .
- Reactivity : Iodine’s polarizability enhances nucleophilic substitution rates, whereas the target compound’s alkenynyl system favors electrophilic additions .
Ethyl-4-chloro-3-oxobutanoate
Piperidinyl and Heterocyclic Analogues
2,2,6,6-Tetramethylpiperidin-4-yl Acetate
- Structure : Cyclic amine ester with bulky methyl groups.
- Application : Used as a stabilizer or catalyst in radical reactions, contrasting with the target compound’s role in antifungal synthesis .
6-Chloro-7-cyano-1,4,2-benzodithiazine Derivatives
Quantitative Structure-Property Relationship (QSPR) Analysis
- Retention Indices : Fragrance-like compounds with similar structures (e.g., conjugated alkenynes) show predictable retention indices in gas chromatography (R² ≈ 0.9). However, the target compound’s hybrid alkene-alkyne system may require model adjustments for accuracy .
- Hazard Prediction : The US-EPA CompTox Dashboard identifies structurally similar compounds (Tanimoto score >0.8) for read-across hazard assessments. For example, halogenated alkenes like 1-chloro-1-pentene may share flammability risks but differ in toxicity profiles .
Comparative Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Overview
(2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne is an organic compound notable for its unique structure, which includes a chlorine atom and a triple bond in its hepten-4-yne backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its biological activity and potential applications.
- Molecular Formula : C₉H₁₃Cl
- Molecular Weight : 156.65 g/mol
- CAS Number : 635708-74-6
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:
- Inhibition of Enzymatic Activities : The compound can disrupt enzymatic functions by modifying the structure of target proteins.
- Disruption of Cellular Processes : Its reactivity allows it to interfere with cellular mechanisms, potentially leading to apoptosis in certain cell types.
Antifungal Activity
One of the most significant applications of this compound is in the treatment of fungal infections. It acts as an intermediate in the synthesis of terbinafine, an antifungal agent that inhibits squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound prevents ergosterol formation, leading to fungal cell death due to disrupted membrane integrity .
Anticancer Potential
Research indicates that derivatives of this compound may exhibit anticancer properties. These compounds have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity and potential applications of this compound:
- Antifungal Efficacy : A study demonstrated that this compound effectively inhibited the growth of various fungal strains by disrupting ergosterol synthesis pathways .
- Synthesis and Characterization : Research on synthetic routes for producing this compound has shown high yields and stereoselectivity when using reagents such as boron trichloride . This efficiency enhances its availability for further biological testing.
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound's reactivity with nucleophiles plays a crucial role in its biological effects. The chlorine atom's presence significantly influences its interaction with biological targets .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antifungal, Anticancer | Inhibition of squalene epoxidase |
| (2Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | Limited antifungal activity | Similar mechanism but less effective |
| Terbinafine | Strong antifungal | Direct inhibition of squalene epoxidase |
Q & A
Q. How do environmental factors (pH, UV) affect its degradation in aqueous systems?
- Methodology : Conduct photolysis studies under UV-C (254 nm) and vary pH (2–12). Identify degradation products via high-resolution MS. Acidic conditions promote hydrolysis to 6,6-dimethyl-2-hepten-4-yn-1-ol, while UV exposure cleaves the triple bond .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
